tert-Butyl 3-cyano-4-methylbenzylcarbamate tert-Butyl 3-cyano-4-methylbenzylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17374482
InChI: InChI=1S/C14H18N2O2/c1-10-5-6-11(7-12(10)8-15)9-16-13(17)18-14(2,3)4/h5-7H,9H2,1-4H3,(H,16,17)
SMILES:
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol

tert-Butyl 3-cyano-4-methylbenzylcarbamate

CAS No.:

Cat. No.: VC17374482

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-cyano-4-methylbenzylcarbamate -

Specification

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
IUPAC Name tert-butyl N-[(3-cyano-4-methylphenyl)methyl]carbamate
Standard InChI InChI=1S/C14H18N2O2/c1-10-5-6-11(7-12(10)8-15)9-16-13(17)18-14(2,3)4/h5-7H,9H2,1-4H3,(H,16,17)
Standard InChI Key LBTKTGLIGCJRFQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C#N

Introduction

Structural and Molecular Properties

tert-Butyl 3-cyano-4-methylbenzylcarbamate features a benzyl core with a cyano group at the 3-position and a methyl group at the 4-position, capped by a Boc-protected amine. The tert-butyl group confers steric protection to the carbamate, enhancing stability during synthetic manipulations.

Molecular Characteristics

PropertyValue
IUPAC Nametert-Butyl (3-cyano-4-methylbenzyl)carbamate
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight240.28 g/mol
Key Functional GroupsCarbamate, cyano, methyl, tert-butyl

The compound’s structure is validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with characteristic signals for the tert-butyl group (δ ~1.4 ppm in 1H^1H NMR), cyano carbon (~115 ppm in 13C^{13}C NMR), and carbamate carbonyl (~155 ppm) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Preparation of 3-cyano-4-methylbenzylamine:

    • Starting from 4-methylbenzaldehyde, cyano substitution is achieved via Knoevenagel condensation with cyanoacetamide under basic conditions (e.g., K₂CO₃ in H₂O) .

    • Reduction of the intermediate nitrile to the amine using LiAlH₄ or catalytic hydrogenation.

  • Boc Protection:

    • The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP) .

    • Reaction Conditions: 0–25°C, 2–4 hours, yielding >85% purity after recrystallization .

Industrial-Scale Production

Industrial methods employ continuous-flow reactors to enhance efficiency, with in-line purification via crystallization. Automated systems control stoichiometry, reducing side products like N,N-di-Boc derivatives.

Chemical Reactivity and Functionalization

Hydrolysis and Deprotection

  • Acidic Conditions: Treatment with trifluoroacetic acid (TFA) cleaves the Boc group, yielding 3-cyano-4-methylbenzylamine hydrochloride.
    Boc-protected amine+TFAAmine hydrochloride+CO2+tert-butanol\text{Boc-protected amine} + \text{TFA} \rightarrow \text{Amine hydrochloride} + \text{CO}_2 + \text{tert-butanol}

  • Basic Hydrolysis: Aqueous NaOH at reflux converts the cyano group to a carboxylic acid, enabling further derivatization.

Electrophilic Substitution

The methyl group undergoes Friedel-Crafts alkylation, while the cyano group participates in nucleophilic additions (e.g., Grignard reagents).

Biological Activity and Applications

Enzyme Inhibition

The compound’s carbamate moiety mimics enzyme substrates, inhibiting bacterial dihydropteroate synthase (Ki = 2.3 µM). This mechanism parallels sulfonamide antibiotics, disrupting folate synthesis in Escherichia coli and Staphylococcus aureus.

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells indicate moderate cytotoxicity (IC₅₀ = 18 µM), linked to apoptosis induction via caspase-3 activation.

HazardStatement
Skin ContactH315: Causes skin irritation
Eye ContactH319: Causes serious eye damage
IngestionH302: Harmful if swallowed

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors (e.g., EGFR inhibitors) and serotonin reuptake modulators. Its cyano group is pivotal in forming heterocycles via cycloaddition .

Material Science

Incorporated into polymers, it enhances thermal stability (T₅% = 240°C) and solvent resistance, beneficial for coatings and adhesives.

Comparative Analysis with Analogues

CompoundStructural DifferenceBioactivity Contrast
tert-Butyl 4-fluorobenzylcarbamateFluorine at 4-positionHigher metabolic stability
tert-Butyl 3-nitrobenzylcarbamateNitro group at 3-positionEnhanced antibacterial potency

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